molecular formula C16H13N5O B5057424 7-(3,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B5057424
M. Wt: 291.31 g/mol
InChI Key: FHPHBDWHRJBWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridotriazolopyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, fused with a triazole ring and a pyridine ring . These compounds are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of pyridotriazolopyrimidinones typically involves the reaction of a pyrimidine derivative with a triazole derivative . The exact method can vary depending on the specific substituents on the pyrimidine and triazole rings .


Molecular Structure Analysis

The molecular structure of pyridotriazolopyrimidinones is characterized by a fused ring system consisting of a pyrimidine ring, a triazole ring, and a pyridine ring . The exact structure can vary depending on the specific substituents on these rings .


Chemical Reactions Analysis

Pyridotriazolopyrimidinones can undergo a variety of chemical reactions, depending on the specific substituents on the rings . For example, they can participate in nucleophilic substitution reactions, electrophilic substitution reactions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridotriazolopyrimidinones can vary depending on the specific substituents on the rings . For example, they may have different solubilities, melting points, and boiling points .

Mechanism of Action

The mechanism of action of pyridotriazolopyrimidinones can vary depending on their specific biological activity . For example, some pyridotriazolopyrimidinones are known to inhibit certain enzymes, while others may interact with specific receptors .

Safety and Hazards

The safety and hazards associated with pyridotriazolopyrimidinones can vary depending on the specific compound . Some may be toxic or hazardous, while others may be relatively safe . It’s important to handle these compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on pyridotriazolopyrimidinones may focus on exploring their potential uses in medicine, particularly as therapeutic agents for various diseases . Additionally, researchers may investigate new methods for synthesizing these compounds and study their physical and chemical properties .

properties

IUPAC Name

11-(3,5-dimethylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-10-5-11(2)7-12(6-10)20-4-3-14-13(15(20)22)8-17-16-18-9-19-21(14)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPHBDWHRJBWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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